

An In-depth Technical Guide to the Structure of Disialyllacto-N-tetraose (DSLNT)

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Compound of Interest

Compound Name: *disialyllacto-N-tetraose*

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Introduction

Disialyllacto-N-tetraose (DSLNT) is a complex acidic oligosaccharide found in human milk. It belongs to the diverse family of human milk oligosaccharides (HMOs), which are known to play crucial roles in infant health, including the development of the gut microbiome and the immune system. Structurally, DSLNT is a branched hexasaccharide, meaning it is composed of six sugar units. Its significance is underscored by research indicating its potential therapeutic applications, notably in the prevention of necrotizing enterocolitis (NEC), a serious inflammatory intestinal disease affecting premature infants.^{[1][2][3][4]} This guide provides a detailed examination of the molecular architecture of DSLNT, the experimental methods used for its structural elucidation, and its known biological signaling pathways.

Molecular Structure of Disialyllacto-N-tetraose

The fundamental framework of DSLNT is built upon a lacto-N-tetraose (LNT) core. This core is a tetrasaccharide composed of four monosaccharide units: D-glucose (Glc), D-galactose (Gal), and N-acetylglucosamine (GlcNAc). The defining feature of DSLNT is the attachment of two N-acetylneuraminic acid (Neu5Ac) residues, a type of sialic acid, to this LNT backbone.

The precise arrangement and linkages of these monosaccharides are critical to the biological function of DSLNT. The structure is as follows:

modeling. While a complete crystallographic dataset for DSLNT is not readily available in public databases, the table below summarizes key structural information.

Property	Value	Reference(s)
Molecular Formula	C ₄₈ H ₇₉ N ₃ O ₃₇	
Average Molecular Mass	1290.14 Da	
Monosaccharide Units	2 x Neu5Ac, 2 x Gal, 1 x GlcNAc, 1 x Glc	
Core Structure	Lacto-N-tetraose (LNT)	
Glycosidic Linkages	Neu5Ac- α (2 \rightarrow 3)-Gal	
	Neu5Ac- α (2 \rightarrow 6)-GlcNAc	
	Gal- β (1 \rightarrow 3)-GlcNAc	
	GlcNAc- β (1 \rightarrow 3)-Gal	
	Gal- β (1 \rightarrow 4)-Glc	

Note: Specific NMR chemical shift assignments for each proton and carbon atom in DSLNT are determined experimentally and can vary slightly based on solvent and temperature conditions. A comprehensive, publicly available table of these shifts for the complete DSLNT molecule is not currently available.

Experimental Protocols for Structural Elucidation

The determination of the complex structure of DSLNT requires a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the connectivity of atoms and the 3D structure of molecules in solution.

Objective: To determine the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the overall sequence of the oligosaccharide.

Methodology:

- Sample Preparation:
 - Dissolve a purified sample of DSLNT (typically 1-5 mg) in deuterium oxide (D_2O).
 - Lyophilize the sample multiple times with D_2O to exchange all labile protons (e.g., from hydroxyl groups) with deuterium, simplifying the proton spectrum.
 - Re-dissolve the final sample in high-purity D_2O for analysis.
- NMR Experiments:
 - 1D 1H NMR: Provides initial information on the number and type of monosaccharide residues. The anomeric proton region (δ 4.4-5.5 ppm) is particularly informative, with the coupling constants ($^3J_{H1,H2}$) indicating the anomeric configuration (typically ~ 8 Hz for β and ~ 3 Hz for α).
 - 2D 1H - 1H COSY (Correlation Spectroscopy): Establishes proton-proton correlations within each monosaccharide ring system, allowing for the assignment of all ring protons starting from the anomeric proton.
 - 2D 1H - 1H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single monosaccharide residue), which is useful for assigning overlapping signals.
 - 2D 1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon skeleton.
 - 2D 1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is a key experiment for determining the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the 3D conformation of the molecule and to confirm linkage positions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the molecular weight of DSLNT and to obtain information about its sequence and branching pattern through fragmentation analysis.

Objective: To confirm the molecular mass, monosaccharide composition, and sequence of DSLNT.

Methodology:

- Sample Preparation:
 - Human milk samples are typically processed to remove proteins and lipids.
 - The oligosaccharide fraction is then enriched. For quantitative analysis, samples may be derivatized (e.g., permethylation or reductive amination) to improve ionization efficiency and chromatographic separation.
- Liquid Chromatography (LC):
 - The complex mixture of HMOs is separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used for oligosaccharide separation.
 - A gradient elution with solvents such as acetonitrile and water with modifiers like formic acid or ammonium formate is employed.
- Mass Spectrometry (MS):

- The separated oligosaccharides from the LC are introduced into the mass spectrometer, typically using electrospray ionization (ESI).
- Full Scan MS: Determines the mass-to-charge ratio (m/z) of the intact DSLNT molecule, confirming its molecular weight.
- Tandem MS (MS/MS or MS^n): The ion corresponding to DSLNT is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions correspond to the loss of individual or multiple monosaccharide units. Analysis of the masses of these fragments allows for the determination of the monosaccharide sequence and branching pattern. For sialylated oligosaccharides, characteristic cross-ring cleavages can provide information about the linkage positions of the sialic acid residues.^[5]

Biological Signaling Pathways

DSLNT has been shown to play a significant role in protecting against necrotizing enterocolitis (NEC).^{[1][2][3][4]} Its mechanism of action involves the modulation of the immune response and the maintenance of intestinal barrier integrity.

Modulation of Mast Cell Activity

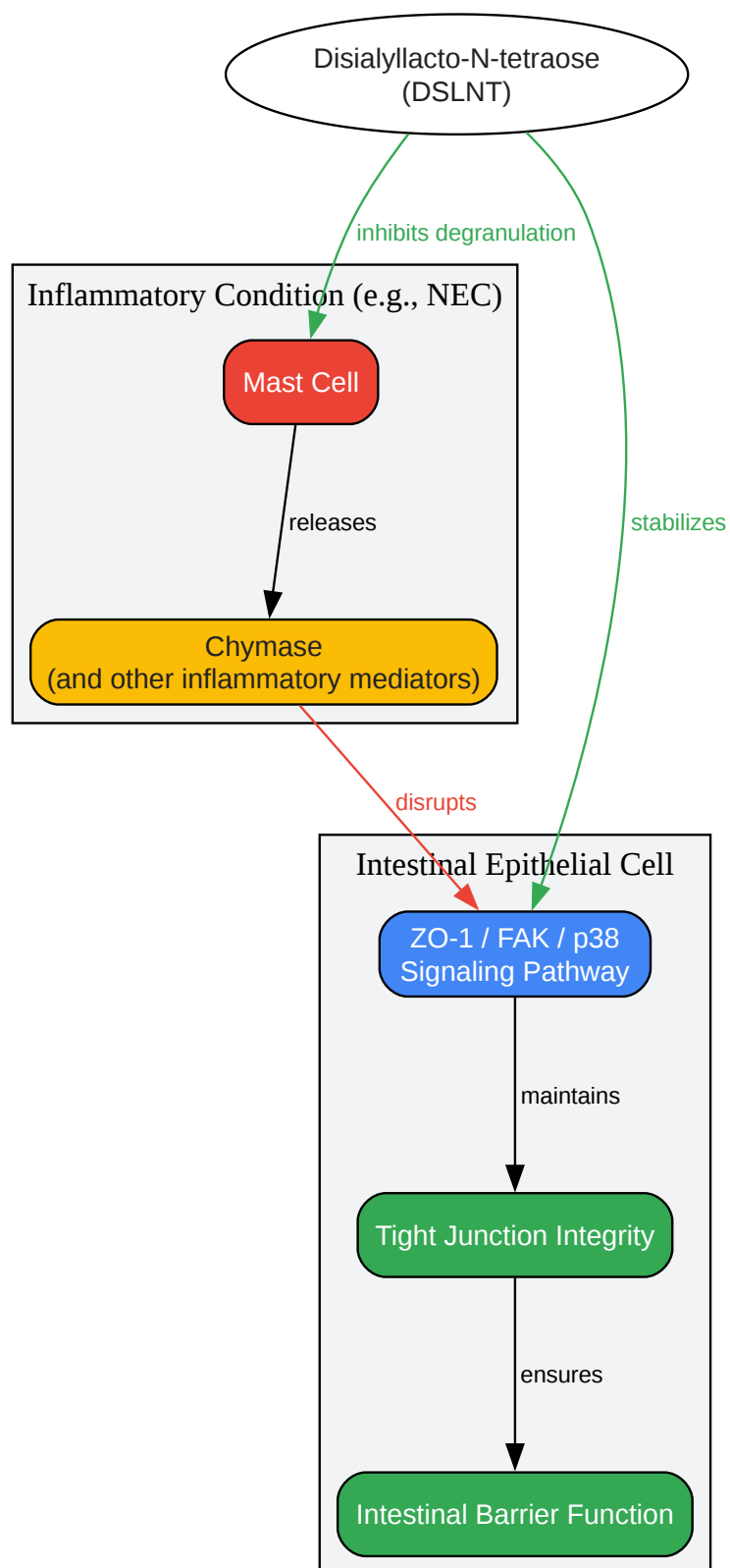
In the context of NEC, intestinal mast cells can become activated, leading to the release of inflammatory mediators such as histamine, chymase, and tryptase. These mediators contribute to tissue damage and increased intestinal permeability. DSLNT has been shown to suppress the degranulation of mast cells, thereby reducing the release of these inflammatory molecules and mitigating the inflammatory cascade associated with NEC.^[1]

Protection of Intestinal Epithelial Barrier Integrity

The intestinal epithelial barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. This barrier is maintained by tight junctions between epithelial cells, which are regulated by a complex of proteins, including Zonula Occludens-1 (ZO-1).

In inflammatory conditions like NEC, mast cell-derived chymase can disrupt the intestinal barrier by downregulating the expression of ZO-1. This occurs through the disruption of the ZO-1/Focal Adhesion Kinase (FAK)/p38 signaling pathway.^{[6][7]} DSLNT has been demonstrated to

protect against this chymase-induced damage by stabilizing the expression of ZO-1, FAK, and p38, thereby preserving the integrity of the tight junctions and maintaining the barrier function of the intestinal epithelium.[6][7]



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Caption: DSLNT's protective mechanism in necrotizing enterocolitis.

[<https://www.benchchem.com/product/b1598031#what-is-the-structure-of-disialyllacto-n-tetraose>]

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